3-Fluoro-4-morpholinophenylboronic acid

Overview

Description

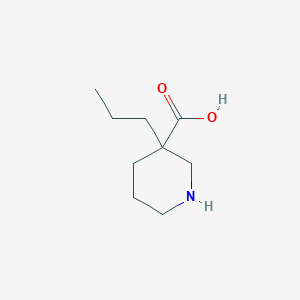

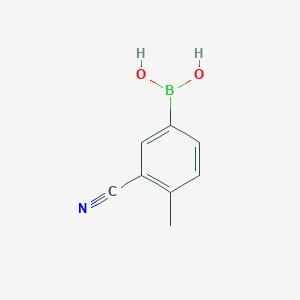

3-Fluoro-4-morpholinophenylboronic Acid is a chemical compound with the molecular formula C10H13BFNO3 . It has an average mass of 225.025 Da and a monoisotopic mass of 225.097260 Da .

Molecular Structure Analysis

The geometric structure of similar compounds has been investigated using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) level . Theoretical wavenumber and Mulliken charges were calculated and compared with experimental wavenumbers (FT-IR and FT-Raman), showing good agreement .Scientific Research Applications

Sensing Applications

3-Fluoro-4-morpholinophenylboronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods .

Biological Labelling

In the field of biology, this boronic acid derivative is employed for labelling purposes. Its interaction with diols allows for the tagging of biological molecules, which is essential for tracking and studying various biological processes .

Protein Manipulation and Modification

The compound’s reactivity with diols also extends to proteins, enabling researchers to manipulate and modify proteins. This has significant implications for understanding protein function and interactions, as well as for the development of new therapeutic strategies .

Separation Technologies

3-Fluoro-4-morpholinophenylboronic acid: plays a role in separation technologies. It can be used for the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .

Therapeutics Development

The boronic acid moiety is a key player in the development of therapeutics. Its ability to form stable complexes with various biological molecules makes it a valuable tool for creating new drugs and treatment methods .

Analytical Methods

Researchers use this compound in the construction of microparticles for analytical methods. These microparticles can be tailored for specific analytical applications, enhancing the detection and measurement of target substances .

Polymer Technology

In polymer technology, 3-Fluoro-4-morpholinophenylboronic acid is incorporated into polymers for the controlled release of insulin. This application is particularly promising for diabetes management, where precise and responsive delivery of insulin is crucial .

Carbohydrate Chemistry and Glycobiology

Lastly, the compound finds extensive use in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which are fundamental components of many biological systems .

Safety and Hazards

Mechanism of Action

- The reaction involves oxidative addition (with electrophilic organic groups) and transmetalation (with nucleophilic organic groups), leading to the formation of new C–C bonds .

Mode of Action

Pharmacokinetics

- 3-Fluoro-4-morpholinophenylboronic acid likely exhibits high gastrointestinal absorption. It may not readily cross the blood-brain barrier. Information on metabolism is scarce. Details regarding excretion are not available. The compound’s ADME properties influence its bioavailability, but specific values are not provided .

Its pharmacokinetic properties and environmental influences remain to be fully characterized . If you have any additional questions or need further clarification, feel free to ask! 😊

properties

IUPAC Name |

(3-fluoro-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGKJBDGVMLWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693898 | |

| Record name | [3-Fluoro-4-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

279262-09-8 | |

| Record name | B-[3-Fluoro-4-(4-morpholinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)

![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463783.png)

![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)

![4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463790.png)